N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a methoxy group at position 6, an oxazole ring with a methyl group at position 5, and a morpholine-containing propyl chain attached via a carboxamide linkage. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-14-12-17(22-28-14)19(25)24(7-3-6-23-8-10-27-11-9-23)20-21-16-5-4-15(26-2)13-18(16)29-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKHABVIFAJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and oxazole rings. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with compounds containing active methylene groups in the presence of a base such as piperidine.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to introduce the benzothiazole and oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that N-(6-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride may possess anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of pathogens. Its benzothiazole moiety is known for enhancing antimicrobial activity, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : Studies have indicated that this compound may reduce inflammation in cellular models, suggesting its utility in treating inflammatory diseases.
Drug Development
The unique structure of this compound positions it as a lead compound for drug development targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for further optimization.
Molecular Biology Studies
The compound can be utilized in molecular biology studies to elucidate the mechanisms of action of benzothiazole derivatives in cellular processes. Its interactions with specific molecular targets can provide insights into disease mechanisms and therapeutic strategies.
Pharmacological Research
Given its promising bioactivity profile, this compound is suitable for pharmacological research aimed at understanding its pharmacokinetics and pharmacodynamics. This research can help establish dosing regimens and therapeutic windows for potential clinical applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics. |
| Study C | Anti-inflammatory Mechanisms | Reduced levels of pro-inflammatory cytokines in vitro, indicating potential for treating chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with benzothiazole- and benzimidazole-derived molecules described in the evidence. Below is a detailed comparison:
Structural Analogues from
highlights benzothiazole-3-carboxamide derivatives with thiazolidinone substituents. Key differences include:
- Core Heterocycles: The target compound uses a benzothiazole-oxazole hybrid core, whereas analogues in (e.g., compounds 4g–4n) feature a benzothiazole-thiazolidinone scaffold.
- Substituent Effects : The morpholinylpropyl group in the target compound introduces enhanced hydrophilicity compared to the halogenated aryl groups (e.g., 4-chlorophenyl in 4g ) in , which may influence solubility and target binding .
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of benzothiazole and oxazole precursors, whereas compounds are synthesized via thiazolidinone ring formation under ethanol reflux (yields: 37–70%) .
Table 1: Comparison with Benzothiazole Derivatives ()
| Compound ID | Core Structure | Key Substituents | Yield (%) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | Benzothiazole-oxazole | 6-Methoxy, morpholinylpropyl | N/A | High (HCl salt) |
| 4g | Benzothiazole-thiazolidinone | 4-Chlorophenyl | 70 | Moderate |
| 4i | Benzothiazole-thiazolidinone | 2-Chloro-6-fluorophenyl | 37 | Low |
Comparison with Benzimidazole Derivatives ()
describes benzimidazole sulfoxides with morpholine and methoxy substituents (e.g., 3q–3t ). Key distinctions include:
- Heterocyclic Core : The target compound’s benzothiazole-oxazole system differs from the benzimidazole-sulfoxide core in , which is associated with proton pump inhibition or antiviral activity .
- Morpholine Positioning : The morpholinylpropyl chain in the target compound is directly linked to the carboxamide, whereas compounds incorporate morpholine via propoxy chains or sulfonyl groups .
- Spectral Data : The target compound’s NMR profile would differ significantly due to the absence of sulfoxide signals (e.g., δ 4.77–4.99 in 3q ) and the presence of oxazole protons .
Table 2: Comparison with Benzimidazole Derivatives ()
| Compound ID | Core Structure | Key Functional Groups | Yield (%) | Notable Spectral Features |
|---|---|---|---|---|
| Target Compound | Benzothiazole-oxazole | Morpholinylpropyl, methoxy | N/A | Oxazole C=O stretch (~1700 cm⁻¹) |
| 3q/3r | Benzimidazole-sulfoxide | Morpholinylpropoxy, dimethylaminomethyl | 89 | Sulfoxide protons (δ 4.77–4.99) |
| 3s/3t | Benzimidazole-sulfoxide | N,N-Dimethylaminosulfonyl | 87 | Sulfonyl signals (δ 8.21) |
Pharmacological Implications
- Target Selectivity : The morpholinylpropyl group may improve interaction with kinase ATP-binding pockets compared to halogenated aryl groups in compounds .
- Solubility vs. Bioactivity: The hydrochloride salt form of the target compound likely offers superior aqueous solubility over neutral benzothiazole-thiazolidinones (e.g., 4g–4n) but may trade off membrane permeability .
Biological Activity
N-(6-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 393.47 g/mol. The presence of the benzothiazole moiety is significant as it is known for various pharmacological effects.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. In vitro tests revealed that these derivatives possess moderate to good activity against Mycobacterium tuberculosis, with some showing better efficacy than standard treatments like isoniazid (INH) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7a | M. tuberculosis | 0.5 | |
| 7g | Staphylococcus aureus | 1.0 | |
| 9e | Escherichia coli | 2.0 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a derivative exhibited an IC50 value of 16.23 µM against U937 human monocytic cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutics .
Table 2: Anticancer Activity of Benzothiazole Derivatives
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. For example, studies on related compounds suggest that they may inhibit DNA gyrase and other topoisomerases in bacteria, leading to cell death .
Case Studies
In a notable case study involving a series of synthesized benzothiazole derivatives, researchers explored their effects on various cancer cell lines and bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.
Case Study Summary
- Objective: Evaluate the biological activity of synthesized benzothiazole derivatives.
- Methodology: In vitro assays against bacterial strains and cancer cell lines.
- Findings: Several derivatives exhibited potent antimicrobial and anticancer activities with promising selectivity profiles.
Q & A
Basic: What are the key synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 6-methoxy-1,3-benzothiazol-2-amine with activated 1,2-oxazole-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under reflux conditions in aprotic solvents like dichloromethane or THF.
- Step 2: Alkylation of the secondary amine group using 3-(morpholin-4-yl)propyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃ or Et₃N) to introduce the morpholine-containing side chain.
- Step 3: Salt formation with HCl in ethanol or methanol to yield the hydrochloride derivative.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction yields vary based on substituent steric effects and solvent polarity .
Advanced: How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
Answer:
Contradictions may arise from:
- Assay-specific conditions (e.g., pH, temperature, or co-solvents altering ionization states or solubility).
- Off-target interactions in cell-based vs. enzyme assays.
Methodological recommendations: - Perform orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays for cytotoxicity).
- Validate compound stability in assay buffers via LC-MS to rule out degradation artifacts.
- Use isothermal titration calorimetry (ITC) to confirm direct target engagement .
Basic: What spectroscopic techniques are critical for characterizing the hydrochloride salt form of this compound?
Answer:
- 1H/13C NMR: Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, morpholine protons as broad multiplet at ~3.4–3.6 ppm) and carboxamide carbonyl signals (~165–170 ppm).
- FT-IR: Identify characteristic bands (e.g., C=O stretch ~1680 cm⁻¹, N-H bend ~1550 cm⁻¹).
- Mass spectrometry (ESI-MS): Verify molecular ion [M+H]+ and chloride adducts.
- XRPD: Differentiate crystalline salt forms from amorphous phases .
Advanced: How can computational methods optimize the design of analogs targeting specific pharmacokinetic properties?
Answer:
- QSAR modeling: Correlate substituent variations (e.g., methoxy position, morpholine ring size) with logP, solubility, and metabolic stability.
- Molecular docking: Screen analogs against target binding pockets (e.g., kinases or GPCRs) to prioritize substitutions enhancing affinity.
- DFT calculations: Predict electronic effects of substituents on reactivity (e.g., HOMO/LUMO gaps for oxidation susceptibility) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (~1–5 mg/mL in PBS pH 7.4), but aggregation may occur at high concentrations. Use co-solvents (e.g., DMSO ≤1%) for in vitro studies.
- Stability: Susceptible to hydrolysis at extremes of pH (<3 or >10). Store lyophilized at −20°C under inert gas. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: What experimental strategies address low yield in the final alkylation step (morpholinylpropyl group addition)?
Answer:
- Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
- Protect reactive sites: Temporarily protect the benzothiazole NH with Boc groups to prevent side reactions.
- Alternative reagents: Employ Mitsunobu conditions (DIAD, PPh₃) for sterically hindered substrates .
Basic: How should researchers validate the purity of this compound before biological testing?
Answer:
- HPLC-UV/ELSD: Use a C18 column with gradient elution (e.g., 10–90% acetonitrile in water). Accept purity ≥95% (area normalization).
- Elemental analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA): Assess residual solvents or hydrate content .
Advanced: How can structural modifications mitigate CYP450-mediated metabolism observed in preclinical studies?
Answer:
- Block metabolic hot spots: Introduce fluorine substituents at para positions to slow oxidative demethylation.
- Steric shielding: Replace the morpholine ring with bulkier piperazine derivatives to reduce CYP3A4 binding.
- Isotope labeling: Use deuterium at labile C-H bonds (e.g., methyl groups) to prolong half-life .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood for weighing and synthesis to avoid inhalation of fine particles.
- Spill management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can crystallography and spectroscopy resolve discrepancies in proposed binding modes?
Answer:
- X-ray crystallography: Co-crystallize the compound with its target protein to define binding interactions (e.g., hydrogen bonds with morpholine oxygen).
- NMR titration: Monitor chemical shift perturbations in 15N-labeled proteins to map binding sites.
- Molecular dynamics simulations: Validate proposed poses by assessing stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
